molecular formula C21H15BrN2O2 B3745900 4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B3745900
M. Wt: 407.3 g/mol
InChI Key: KWOMZFZICNFOBE-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 4-bromoaniline with 5-methyl-1,3-benzoxazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial and fungal infections, and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-(5-methyl-1,2-benzoxazol-3-yl)phenyl]benzamide
  • 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 4-bromo-N-[4-(5-methyl-1,3-benzimidazol-2-yl)phenyl]benzamide

Uniqueness

4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzoxazole moiety, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-13-2-11-19-18(12-13)24-21(26-19)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMZFZICNFOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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